[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine
Description
[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a piperidine-derived compound featuring a 4-nitrobenzenesulfonyl group attached to the piperidine ring and a methanamine substituent at the 2-position.
Properties
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-9-11-3-1-2-8-14(11)20(18,19)12-6-4-10(5-7-12)15(16)17/h4-7,11H,1-3,8-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYMFSJTQHOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Reduction: Formation of [1-(4-Aminobenzenesulfonyl)piperidin-2-yl]methanamine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
Industry:
- Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitrobenzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors, modulating their function and leading to biological effects .
Comparison with Similar Compounds
1-[4-Methyl-1-(4-nitrobenzenesulfonyl)piperazin-2-yl]methanamine (CAS 1506780-68-2)
- Structure : Replaces the piperidine ring with a piperazine ring (six-membered ring with two nitrogen atoms). A methyl group is present at the 4-position of the piperazine.
- Molecular Formula : C12H18N4O4S (MW: 314.36 g/mol) .
- The methyl group introduces steric hindrance, which may affect binding to biological targets or solubility. Higher molecular weight compared to the piperidine analog.
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine (CAS 1270864-08-8)
(RS)-(Piperidin-2-yl)methanamine (CAS 22990-77-8)
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride (BD214888)
- Structure : Incorporates bulky 2-methylbenzyl groups on the amine.
- Molecular Formula : C22H31ClN2 (MW: 359.95 g/mol) .
- The hydrochloride salt improves solubility in polar solvents.
Physicochemical and Functional Comparisons
Biological Activity
[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. The piperidine moiety is known for its diverse pharmacological properties, while the nitrobenzenesulfonyl group may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition may lead to increased acetylcholine levels, enhancing synaptic transmission and potentially aiding in conditions like Alzheimer's disease .
- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide group is known for its antibacterial effects by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
- Anticancer Potential : Research indicates that derivatives of piperidine can induce apoptosis in cancer cells by activating pathways such as p53 and modulating mitochondrial proteins like Bcl-2 and Bax .
Biological Activity Data
Case Study 1: Anticancer Activity
In a study evaluating various piperidine derivatives, this compound was found to significantly reduce cell viability in MOLT-4 lymphoblastic leukemia cells. The mechanism involved the activation of apoptosis-related pathways, suggesting its potential utility in cancer therapy .
Case Study 2: Antibacterial Efficacy
A comparative analysis of sulfonamide derivatives revealed that this compound exhibited notable antibacterial activity against Bacillus subtilis. This study utilized disk diffusion methods to assess the efficacy, demonstrating a zone of inhibition comparable to established antibiotics .
Q & A
Basic: What are the recommended synthetic routes for [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves sulfonylation of a piperidine precursor. A common approach is reacting 4-nitrobenzenesulfonyl chloride with a piperidin-2-ylmethanamine derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Temperature control (0–5°C) minimizes side reactions like over-sulfonylation . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Yield optimization (60–80%) requires strict anhydrous conditions and slow reagent addition to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
